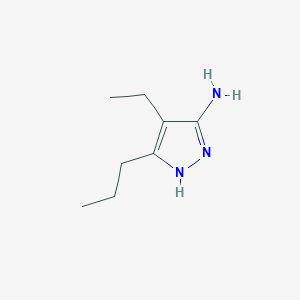
4-Ethyl-5-propyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-5-propyl-1H-pyrazol-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C_8H_12N_4
- Molecular Weight : 168.21 g/mol
- CAS Number : 151521-84-5
The compound features a five-membered pyrazole ring containing two nitrogen atoms, which contributes to its reactivity and potential biological activity. The amino group at the 3-position of the pyrazole ring allows for various chemical transformations, making it suitable for diverse applications.
Pharmaceutical Development
4-Ethyl-5-propyl-1H-pyrazol-3-amine has garnered attention for its potential therapeutic effects. Its derivatives are being investigated for:
- Anti-inflammatory Agents : Compounds derived from this pyrazole can inhibit inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and asthma.
- Antitumor Activity : Research indicates that pyrazole derivatives can act as inhibitors of phosphatidylinositol 3-kinase (PI3K), a target in cancer therapy. This pathway is crucial for cell growth and metabolism, and its inhibition may lead to reduced tumor growth .
Agrochemical Applications
The biological activity of this compound extends to agriculture, where its derivatives are explored for use as:
- Pesticides and Herbicides : The compound's reactivity allows it to be modified into formulations that can effectively control pests and weeds, contributing to sustainable agricultural practices.
Material Science
In material science, this compound is being researched for:
- Polymer Synthesis : The pyrazole structure can be utilized in the synthesis of novel polymers with specific properties, such as enhanced thermal stability or mechanical strength.
Data Tables
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory agents | Reduced inflammation in chronic diseases |
| Antitumor agents | Targeting cancer cell growth | |
| Agrochemicals | Pesticides | Effective pest control |
| Herbicides | Sustainable weed management | |
| Material Science | Polymer synthesis | Enhanced material properties |
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the synthesis of various pyrazole derivatives, including this compound. The findings demonstrated significant inhibition of PI3K activity, suggesting potential use in cancer therapies. The synthesized compounds exhibited IC50 values in the low micromolar range against several cancer cell lines.
Case Study 2: Agrochemical Development
Research conducted by agricultural scientists evaluated the efficacy of pyrazole-based herbicides derived from this compound. Field trials indicated that these derivatives provided effective control over common weed species while exhibiting low toxicity to non-target organisms, supporting their use in integrated pest management systems.
Propiedades
Número CAS |
151521-84-5 |
|---|---|
Fórmula molecular |
C8H15N3 |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
4-ethyl-5-propyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-3-5-7-6(4-2)8(9)11-10-7/h3-5H2,1-2H3,(H3,9,10,11) |
Clave InChI |
WQKPZISDVKZJLA-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NN1)N)CC |
SMILES canónico |
CCCC1=C(C(=NN1)N)CC |
Sinónimos |
1H-Pyrazol-3-amine, 4-ethyl-5-propyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















